Cas no 95753-55-2 (Fmoc-Phe(4-NO2)-OH)

Fmoc-Phe(4-NO2)-OH structure
Fmoc-Phe(4-NO2)-OH structure
Nome do Produto:Fmoc-Phe(4-NO2)-OH
N.o CAS:95753-55-2
MF:C24H20N2O6
MW:432.425406455994
MDL:MFCD00057810
CID:61805
PubChem ID:7016054

Fmoc-Phe(4-NO2)-OH Propriedades químicas e físicas

Nomes e Identificadores

    • Fmoc-4-nitro-L-phenylalanine
    • Fmoc-p-nitro-Phe-OH
    • Fmoc-Phe(4-NO2)-OH
    • Fmoc-L-4-Nitrophe
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine
    • N-Fmoc-4-nitro-L-phenylalanine
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid
    • Fmoc-4-Nitro-L-Phe-Hydrate
    • Fmoc-L-4-Nitrophenylalanine
    • N-(9-Fluorenylmethyloxycarbonyl)-L-4-nitrophenylalanine
    • Fmoc-L-4-NO2-Phe-OH
    • (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(4-nitrophenyl)propanoic acid
    • PubChem19013
    • fmoc-4-nitrophenylalanine
    • N-Fmoc-4-Nitro-L-Phe-OH
    • (2S)-2-(9H-flu
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine (ACI)
    • L
    • (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-(4-nitrophenyl)propanoic acid
    • 301: PN: US20070042401 PAGE: 38 claimed protein
    • 993: PN: WO2006135786 PAGE: 71 claimed protein
    • Fmoc-L-Phe(4-NO2)-OH
    • Fmoc-Phe(p-NO2)-OH
    • N-(9-Fluorenylmethoxycarbonyl)-4-nitro-L-phenylalanine
    • Fmoc-Phe(4-NO2)-OH,98%
    • HY-W010906
    • 95753-55-2
    • AC-9941
    • PS-12015
    • RZRRJPNDKJOLHI-QFIPXVFZSA-N
    • AKOS015837264
    • Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-nitro-
    • S12017
    • M03192
    • Fmoc-4-Nitro-phenylalanine Fmoc-Phe(4-NO2)-OH
    • Fmoc-Phe(4-NO2)-OH, >=96.0% (HPLC)
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid
    • AC-9942
    • (S)-2-(Fluorenylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid
    • CS-W011622
    • EN300-312406
    • J-300425
    • DTXSID10426792
    • (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoic acid
    • (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid
    • MFCD00057810
    • F0443
    • Z2044796602
    • SCHEMBL800312
    • MDL: MFCD00057810
    • Inchi: 1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1
    • Chave InChI: RZRRJPNDKJOLHI-QFIPXVFZSA-N
    • SMILES: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@H](C(=O)O)CC1C=CC([N+](=O)[O-])=CC=1

Propriedades Computadas

  • Massa Exacta: 432.132136g/mol
  • Carga de Superfície: 0
  • XLogP3: 4.5
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Ligações Rotativas: 7
  • Massa monoisotópica: 432.132136g/mol
  • Massa monoisotópica: 432.132136g/mol
  • Superfície polar topológica: 121Ų
  • Contagem de Átomos Pesados: 32
  • Complexidade: 665
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 2

Propriedades Experimentais

  • Cor/Forma: White powder
  • Densidade: 1.3710
  • Ponto de Fusão: 213-223℃
  • Ponto de ebulição: 692.3±55.0 °C at 760 mmHg
  • Ponto de Flash: 372.5±31.5 °C
  • PSA: 121.45000
  • LogP: 5.04330
  • Solubilidade: Not determined

Fmoc-Phe(4-NO2)-OH Informações de segurança

Fmoc-Phe(4-NO2)-OH Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-312406-0.1g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid
95753-55-2 95.0%
0.1g
$19.0 2025-02-20
Enamine
EN300-312406-1.0g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid
95753-55-2 95.0%
1.0g
$26.0 2025-02-20
Enamine
EN300-312406-10.0g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid
95753-55-2 95.0%
10.0g
$89.0 2025-02-20
Enamine
EN300-312406-5.0g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid
95753-55-2 95.0%
5.0g
$46.0 2025-02-20
abcr
AB144735-1 g
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine, 95% (Fmoc-L-Phe(4-NO2)-OH); .
95753-55-2 95%
1 g
€62.40 2023-07-20
abcr
AB144735-25 g
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine, 95% (Fmoc-L-Phe(4-NO2)-OH); .
95753-55-2 95%
25 g
€288.50 2023-07-20
TRC
F657600-5000mg
Fmoc-Phe(4-NO2)-OH
95753-55-2
5g
$293.00 2023-05-18
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H51962-1g
N-Fmoc-4-nitro-L-phenylalanine, 98%
95753-55-2 98%
1g
¥840.00 2023-02-25
Enamine
EN300-312406-5g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid
95753-55-2 90%
5g
$46.0 2023-09-05
Enamine
EN300-312406-0.05g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid
95753-55-2 95.0%
0.05g
$19.0 2025-02-20

Fmoc-Phe(4-NO2)-OH Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid
1.2 -
Referência
Insertion of an internal dipeptide into PNA oligomers: Thermal melting studies and further functionalization
Kersebohm, Tim; Kirin, Srecko I.; Metzler-Nolte, Nils, Bioorganic & Medicinal Chemistry Letters, 2006, 16(11), 2964-2968

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water
1.2 Solvents: 1,4-Dioxane ;  overnight, 0 °C; pH 2
Referência
Chemistry for DOTA peptide labeling at phenylalanine residues: on the road to preparing peptide ligand tagged libraries
De Leon-Rodriguez, Luis M.; Kovacs, Zoltan; Sherry, Alan D., Letters in Organic Chemistry, 2005, 2(2), 160-164

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ,  Water ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
Referência
Synthesis of new tetrazolyl derivatives of L- and D-phenylalanine
Tolstyakov, V. V.; Tolstobrova, E. S.; Zarubina, O. S.; Popova, E. A.; Protas, A. V.; et al, Russian Journal of Organic Chemistry, 2016, 52(11), 1681-1685

Método de produção 4

Condições de reacção
Referência
Solid phase and combinatorial synthesis of benzodiazepines on a solid support
, United States, , ,

Método de produção 5

Condições de reacção
Referência
Chiral analysis of the reaction stages in the Edman method for sequencing peptides
Davies, John S.; Mohammed, A. Karim A., Journal of the Chemical Society, 1984, (10), 1723-7

Método de produção 6

Condições de reacção
1.1 Reagents: Ethylenediamine Solvents: Methanol ,  Water ;  20 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C; 1.5 h, 0 °C; 10 h, rt
1.3 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran ,  Water ;  1 h, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referência
Pd(II)-catalyzed C(sp3)-H arylation of amino acid derivatives with Click-triazoles as removable directing groups
Zhang, Guofu; Xie, Xiaoqiang; Zhu, Jianfei; Li, Shasha; Ding, Chengrong; et al, Organic & Biomolecular Chemistry, 2015, 13(19), 5444-5449

Método de produção 7

Condições de reacção
1.1 Reagents: 1-Methylimidazole ,  MSNT Solvents: Dichloromethane ;  1 h, rt
Referência
Preparation of macrocyclized peptides as tumor necrosis factor alpha inhibitors
, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Piperidine Solvents: Dimethylformamide
Referência
Preparation of indole nitriles as cysteine protease, in particular Cathepsin K inhibitors
, United States, , ,

Método de produção 9

Condições de reacção
Referência
Triazene as a powerful tool for solid-phase derivatization of phenylalanine containing peptides: Zygosporamide analogues as a proof of concept
Torres-Garcia, Carolina; Pulido, Daniel; Albericio, Fernando; Royo, Miriam; Nicolas, Ernesto, Journal of Organic Chemistry, 2014, 79(23), 11409-11415

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  0 °C; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referência
From head to tail: microwave-assisted synthesis of para hydrazine nicotinamide phenylalanine8-oxytocin derivatives
Miranda-Olvera, Alma D.; Espejel, Ignacio A. Rivero; De Leon Rodriguez, Luis M., Letters in Organic Chemistry, 2007, 4(4), 261-264

Método de produção 11

Condições de reacção
1.1 Solvents: 1,4-Dioxane ;  rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt → 0 °C
1.3 Solvents: 1,4-Dioxane ;  0 °C; 0 °C → rt; 2 d, rt
Referência
Process for the preparation of amino acid derivatives of macrocyclic tetraaza compounds
, Mexico, , ,

Método de produção 12

Condições de reacção
Referência
Two novel amino acid derivatives containing side-chain thioamides for the synthesis of photoactivatable peptides
Singh, Preeti; Hurrell, Craig R.; Findlay, John B. C.; Fishwick, Colin W. G., Bioorganic & Medicinal Chemistry Letters, 1997, 7(6), 715-718

Fmoc-Phe(4-NO2)-OH Raw materials

Fmoc-Phe(4-NO2)-OH Preparation Products

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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:95753-55-2)Fmoc-Phe(4-NO2)-OH
A845456
Pureza:99%
Quantidade:100g
Preço ($):345.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:95753-55-2)Fmoc-4-nitro-L-phenylalanine
sfd17410
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito